Methyl 3-(dimethylamino)-5-hydroxybenzoate
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Overview
Description
Methyl 3-(dimethylamino)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylamino group and a hydroxy group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethylamino)-5-hydroxybenzoate typically involves the esterification of 3-(dimethylamino)-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(dimethylamino)-5-hydroxybenzoic acid+methanolacid catalystMethyl 3-(dimethylamino)-5-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dimethylamino)-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(dimethylamino)-5-oxo-benzoate.
Reduction: Formation of 3-(dimethylamino)-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(dimethylamino)-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(dimethylamino)-5-hydroxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form additional hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(dimethylamino)-4-hydroxybenzoate
- Methyl 3-(dimethylamino)-2-hydroxybenzoate
- Methyl 3-(dimethylamino)-5-methoxybenzoate
Uniqueness
Methyl 3-(dimethylamino)-5-hydroxybenzoate is unique due to the specific positioning of the dimethylamino and hydroxy groups on the benzoate ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90619-00-4 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-(dimethylamino)-5-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-4-7(10(13)14-3)5-9(12)6-8/h4-6,12H,1-3H3 |
InChI Key |
UFBZJXLIYILEID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
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